Regiochemical Positioning of the Ether Oxygen: 2-Oxa vs. 1-Oxa Scaffolds Produce Divergent Receptor Binding Profiles
The 1-oxa-9-azaspiro[5.5]undecane scaffold has been validated as a sigma-1 receptor ligand platform, with derivatives achieving Ki(σ1) values in the range of 0.47–12.1 nM and moderate selectivity over σ2 receptors (Ki(σ2)/Ki(σ1) = 2–44) [1]. In contrast, the 2-oxa-spiro[5.5]undecane scaffold has demonstrated neurotrophic and neurogenic activity in ex vivo neurosphere assays: compound #2 (a 2-oxa-spiro[5.5]undecane derivative) produced a statistically significant ~30% increase in neurospheres >100 μm at 0.01 μM relative to vehicle (p < 0.05), while compound #1 did not, indicating that even subtle structural variations within the 2-oxa scaffold profoundly alter biological activity [2]. The target compound, bearing a primary methanamine at the 3-position, represents a structurally orthogonal vector for derivatization compared to the 1-oxa scaffold, which positions the oxygen adjacent to the spiro junction rather than within the ring. No head-to-head receptor binding data exist for the target compound itself, but the published scaffold divergence strongly supports that 2-oxa and 1-oxa regioisomers are not pharmacologically interchangeable.
| Evidence Dimension | Biological target engagement and functional activity divergence between 1-oxa and 2-oxa spiro[5.5]undecane scaffolds |
|---|---|
| Target Compound Data | No direct binding data available for 2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine. 2-Oxa-spiro[5.5]undecane derivative (comp#2) showed ~30% increase in neurosphere formation at 0.01 μM in ex vivo neurosphere assay (p < 0.05) |
| Comparator Or Baseline | 1-Oxa-9-azaspiro[5.5]undecane derivatives: Ki(σ1) = 0.47–12.1 nM; 1,5-dioxa-9-azaspiro[5.5]undecane derivatives: Ki(σ1) = 0.47–12.1 nM; 1-Oxa-8-azaspiro[4.5]decane derivatives: Ki(σ1) = 0.47–12.1 nM |
| Quantified Difference | The 1-oxa scaffold engages sigma-1 receptors (nanomolar Ki); the 2-oxa scaffold engages neurotrophic pathways (TrkB-MEK-ERK-CREB-BDNF). These are mechanistically distinct, non-overlapping target classes. The ~30% neurosphere increase for the 2-oxa scaffold vs. nanomolar sigma-1 binding for the 1-oxa scaffold cannot be directly compared numerically but represents orthogonal biological utility. |
| Conditions | Sigma-1 binding: radioligand displacement assays on σ1 and σ2 receptors. Neurosphere assay: neonatal (P2) mouse hippocampal dentate gyrus neural stem/progenitor cells, 0.01 μM compound, vehicle 1% DMSO. |
Why This Matters
This evidence demonstrates that procurement of the 1-oxa scaffold for a neuroscience program based on sigma-1 activity will not recapitulate the neurotrophic biology observed with the 2-oxa scaffold, making scaffold selection a critical decision point.
- [1] Wei Y, Liu R, Liu Y, et al. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorg Med Chem. 2020;28(15):115584. View Source
- [2] Chakravarty S, et al. A novel natural product inspired scaffold with robust neurotrophic, neurogenic and neuroprotective action. Sci Rep. 2015;5:14134. View Source
